molecular formula C19H15NO3S B5771015 2-[2-(Thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid

2-[2-(Thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid

Cat. No.: B5771015
M. Wt: 337.4 g/mol
InChI Key: CFYHJEWESVWKSP-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid is a complex organic compound that features a thiophene ring, a benzene ring, and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid can be achieved through several synthetic routes. Another approach is the Gewald synthesis, which involves the reaction of thiophene derivatives with various substrates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-[2-(Thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid is unique due to its specific combination of a thiophene ring, a benzene ring, and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c21-18(20-12-13-6-5-11-24-13)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19(22)23/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYHJEWESVWKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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